molecular formula C18H17F4N3O3 B1139213 VT-464 (R enantiomer) CAS No. 1375603-38-5

VT-464 (R enantiomer)

Cat. No.: B1139213
CAS No.: 1375603-38-5
M. Wt: 399.34
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VT-464 (R enantiomer) involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of VT-464 (R enantiomer) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions

VT-464 (R enantiomer) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

VT-464 (R enantiomer) has several scientific research applications:

Mechanism of Action

VT-464 (R enantiomer) exerts its effects by inhibiting the enzyme CYP17A1, which is crucial for the biosynthesis of androgens. By blocking the 17,20-lyase activity of CYP17A1, the compound reduces the production of androgens, which are essential for the growth of hormone-dependent cancers. This inhibition disrupts the androgen receptor signaling pathway, leading to decreased tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VT-464 (R enantiomer) is unique due to its high selectivity for the 17,20-lyase activity of CYP17A1, which minimizes off-target effects and reduces the risk of side effects associated with other CYP17A1 inhibitors. Its specific stereochemistry also contributes to its potency and efficacy in inhibiting androgen biosynthesis .

Biological Activity

VT-464, also known as Seviteronel, is a non-steroidal small molecule primarily developed as a selective inhibitor of cytochrome P450 17A1 (CYP17A1), specifically targeting the 17,20-lyase activity. This compound has garnered attention for its potential therapeutic effects in treating metastatic castration-resistant prostate cancer (mCRPC) by inhibiting androgen production without causing mineralocorticoid excess or cortisol depletion.

VT-464 selectively inhibits the CYP17A1 enzyme, which plays a critical role in androgen biosynthesis. The R enantiomer of Seviteronel exhibits an IC50 value of approximately 69 nM for CYP17 lyase inhibition, demonstrating its potency in blocking androgen synthesis . This selective inhibition is crucial for minimizing side effects typically associated with other treatments, such as abiraterone.

In Vitro Studies

In vitro studies have shown that VT-464 effectively reduces androgen signaling in prostate cancer cell lines. For instance, it has been tested on C4-2B prostate cancer cells, where it inhibited cell proliferation and induced apoptosis through mechanisms involving the androgen receptor (AR) pathway. The compound has also demonstrated activity against various AR mutations, including T877A and F876L variants commonly associated with resistance to standard therapies .

In Vivo Efficacy

In vivo studies using the MDA-PCa-133 xenograft model (derived from clinical CRPC bone metastasis) have illustrated the therapeutic potential of VT-464. In a study where mice were treated with either VT-464 or abiraterone (AA), both compounds significantly reduced tumor volume by more than two-fold compared to the vehicle control over a treatment period of 25 days .

Clinical Trials

A Phase II clinical trial evaluated the efficacy and safety of VT-464 in patients with mCRPC who had previously undergone treatment with enzalutamide. The trial aimed to assess the rate of significant prostate-specific antigen (PSA) response after 12 weeks of treatment. Results indicated that while some patients experienced notable declines in PSA levels, overall tolerability was a concern, leading to adjustments in dosing regimens .

Comparative Biological Activity

The following table summarizes key findings regarding the biological activity of VT-464 compared to its S enantiomer and other CYP17 inhibitors:

CompoundIC50 (CYP17 Lyase)SelectivityNotable Effects
VT-464 (R) 69 nM~10-foldEffective against AR mutations
VT-464 (S) Not specified~10-foldMore potent than R enantiomer
Abiraterone 0.1 - 1.4-foldLowAssociated with mineralocorticoid excess
Orteronel Not specifiedModerateSelective for lyase activity

Case Study: Efficacy in mCRPC

In a recent clinical evaluation involving patients who had progressed on enzalutamide, one patient achieved an 88% decline in PSA levels after three cycles of treatment with 750 mg of VT-464 once daily. However, adverse events led to dose reductions and discontinuations in several cases .

Pharmacokinetics

Pharmacokinetic analysis revealed that after administration of a single oral dose of VT-464, plasma concentrations peaked at around 48 hours post-dose. The pharmacokinetic profile indicates that food intake may influence absorption rates, which is critical for optimizing dosing strategies in clinical settings .

Properties

IUPAC Name

(1R)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRAJOQFSNYJMF-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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